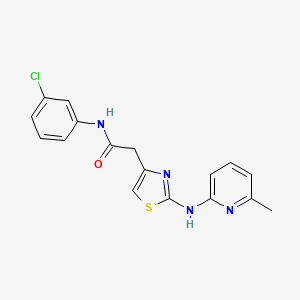

N-(3-chlorophenyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-chlorophenyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. JAKs are involved in the signaling pathways of cytokine receptors, which play a crucial role in the immune system. CP-690,550 is a promising drug candidate for the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Wissenschaftliche Forschungsanwendungen

Photovoltaic Efficiency and Non-linear Optical Activity

N-(3-chlorophenyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide and its analogs have been explored for their potential in dye-sensitized solar cells (DSSCs). They exhibit good light-harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic cells. Additionally, these compounds demonstrate significant non-linear optical (NLO) activity, which is vital in photonics and telecommunications (Mary et al., 2020).

Antimicrobial Activity

Some derivatives of N-(3-chlorophenyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide have shown promising results as antimicrobial agents. These compounds exhibit effectiveness against a range of microorganisms, indicating their potential in developing new antibacterial treatments (Desai et al., 2008).

Anticancer Properties

Several studies have explored the anticancer properties of N-(3-chlorophenyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide derivatives. These compounds have shown activity against various cancer cell lines, including melanoma and breast cancer, highlighting their potential as anticancer agents (Ostapiuk et al., 2015).

Enzyme Inhibition

Derivatives of N-(3-chlorophenyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide have been studied for their α-glucosidase inhibitory activity. This is significant for potential applications in treating diseases like diabetes, where enzyme inhibition plays a crucial role (Koppireddi et al., 2014).

Molecular Docking Studies

Molecular docking studies of N-(3-chlorophenyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide derivatives have provided insights into their binding interactions with biological targets like Cyclooxygenase enzymes. This is crucial for understanding their mechanism of action in pharmacological contexts (Kumar et al., 2019).

Wirkmechanismus

Target of Action

Similar compounds have been known to target nitric oxide synthase in the brain and endothelial cells .

Mode of Action

Based on the structure and the targets of similar compounds, it can be hypothesized that it might interact with its targets through hydrogen bonding, hydrophobic interactions, or π-π stacking .

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4OS/c1-11-4-2-7-15(19-11)22-17-21-14(10-24-17)9-16(23)20-13-6-3-5-12(18)8-13/h2-8,10H,9H2,1H3,(H,20,23)(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVWVOOPAXBJQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide](/img/structure/B2634583.png)

![3-benzyl-N-(4-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2634588.png)

![Ethyl 6-benzyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2634591.png)

![(Z)-2-Cyano-3-[4-[2-(2,6-dichloroanilino)-2-oxoethoxy]-3-methoxyphenyl]-N-octylprop-2-enamide](/img/structure/B2634595.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2634596.png)

![Ethyl 4-(4-methylphenyl)-2-[[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2634599.png)

![N-(4-chlorophenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2634600.png)